3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrazine ring, with an aminoethyl side chain and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminoethylamine with 7-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can produce a variety of substituted triazolopyrazine derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications, including:
Medicinal Chemistry: This compound has been studied for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in cancer.
Biological Studies: It has shown activity against various cancer cell lines, including A549, MCF-7, and HeLa.
Chemical Research: The compound serves as a building block for the synthesis of other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For example, as a c-Met kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds also contain a triazole ring fused to another heterocyclic ring and have been studied for their energetic properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These derivatives share a similar core structure and have been explored for their kinase inhibitory activities.
Uniqueness
3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its aminoethyl side chain and methyl group contribute to its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C8H11N5O |
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Molecular Weight |
193.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C8H11N5O/c1-12-4-5-13-6(2-3-9)10-11-7(13)8(12)14/h4-5H,2-3,9H2,1H3 |
InChI Key |
SCTVOJYVMZEEST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C(=NN=C2C1=O)CCN |
Origin of Product |
United States |
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